Cianopramine

Antidepressant Clinical Trial Dose-Response

Cianopramine is the TCA of choice for researchers requiring potent 5-HT reuptake inhibition without the confounding muscarinic antagonism or cardiotoxicity of classical TCAs. Its pseudo-irreversible SERT binding enables solubilization and purification workflows impossible with standard ligands. This compound uniquely bridges SSRI and TCA pharmacology, providing a critical tool for serotonergic mechanism studies, cardiovascular safety benchmarking, and SERT structural biology.

Molecular Formula C20H23N3
Molecular Weight 305.4 g/mol
CAS No. 66834-24-0
Cat. No. B1668977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCianopramine
CAS66834-24-0
Synonyms3-cyano-imipramine
3-cyanoimipramine
5-(3 (dimethylamino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine-3-carbonitrile
cianopramine
cyanoimipramine
Ro 11-2465
Molecular FormulaC20H23N3
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N
InChIInChI=1S/C20H23N3/c1-22(2)12-5-13-23-19-7-4-3-6-17(19)10-11-18-9-8-16(15-21)14-20(18)23/h3-4,6-9,14H,5,10-13H2,1-2H3
InChIKeyLQXYCDLHSKICDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cianopramine (CAS 66834-24-0) Procurement Guide: Chemical Class and Baseline Pharmacology


Cianopramine (CAS 66834-24-0; developmental code Ro 11-2465), also known as 3-cyanoimipramine, is a tricyclic antidepressant (TCA) that acts as a potent and selective inhibitor of neuronal serotonin (5-HT) reuptake [1]. It is structurally derived from imipramine by the addition of a cyano group at the 3-position of the dibenzazepine ring, and it exhibits weak antagonist activity at 5-HT receptors [1][2]. This compound was investigated in clinical trials for the treatment of depression but was never marketed [1].

Cianopramine (CAS 66834-24-0) Procurement Guide: Why Generic Substitution with Other Tricyclic Antidepressants Fails


Generic substitution of cianopramine with other tricyclic antidepressants (TCAs) such as amitriptyline, imipramine, or clomipramine is not scientifically justified due to its unique pharmacodynamic and clinical profile. Cianopramine demonstrates a markedly higher potency at the serotonin transporter (SERT) and a significantly reduced anticholinergic burden compared to classic TCAs [1][2]. Furthermore, its cardiovascular effects differ qualitatively from those of amitriptyline, suggesting a distinct safety profile [3]. These quantitative and qualitative differences necessitate compound-specific selection for research applications requiring selective serotonergic modulation without the confounding effects of potent muscarinic antagonism or cardiac conduction disturbances.

Cianopramine (CAS 66834-24-0) Procurement Guide: Quantitative Comparative Evidence for Scientific Selection


Cianopramine Requires ~26-Fold Lower Daily Dose than Amitriptyline for Equivalent Antidepressant Efficacy

In a double-blind, placebo-controlled clinical trial of 60 patients with major depressive episodes, cianopramine demonstrated statistical superiority over placebo (P<0.02) at a mean daily dose of 3.3 ± 0.6 mg, compared to 86.4 ± 21 mg for amitriptyline [1]. This represents a ~26-fold difference in the required oral dose to achieve comparable clinical efficacy as measured by the Hamilton Rating Scale for Depression.

Antidepressant Clinical Trial Dose-Response

Cianopramine Exhibits Placebo-Level Anticholinergic Side Effects, Unlike Amitriptyline

In the same 60-patient trial, the frequency of anticholinergic side effects (e.g., dry mouth, constipation, blurred vision) in the cianopramine group was comparable to that of the placebo group, and significantly lower than in the amitriptyline group [1]. This finding was corroborated in a separate 40-patient trial which concluded cianopramine 'lacks antimuscarinic activity' [2].

Anticholinergic Adverse Events Selectivity

Cianopramine Demonstrates a Distinct Cardiovascular Profile with Reduced Arrhythmogenic Potential Compared to Amitriptyline

A study in 27 depressed patients compared the cardiovascular effects of cianopramine (n=12) and amitriptyline (n=15) [1]. Cianopramine increased left ventricular ejection time index (LVETI; p<0.02) and tended to decrease the pre-ejection period to left ventricular ejection time ratio (PEP/LVET), suggesting a decrease in afterload. In contrast, amitriptyline increased PEP/LVET (p<0.05), decreased % diastole (p<0.001), and prolonged the corrected QT (QTc) interval (p<0.01 at 2 weeks, p<0.02 at 4 weeks). The authors concluded that cianopramine is to be preferred over amitriptyline in depressed patients with heart disease.

Cardiovascular Safety Electrocardiography Tricyclic Antidepressant

Cianopramine's 3-Cyano Group Confers Pseudo-Irreversible Binding at the Imipramine/SERT Binding Site

The 3-cyano substitution of imipramine creates a 'pseudo-irreversible' ligand, [3H]3-cyanoimipramine, which binds persistently to the imipramine/SERT recognition site in the presence of Na+ at 4°C [1]. This property allowed for the solubilization and partial molecular characterization (Stokes' radius of 6.3 nm in digitonin) of the binding site, which was not possible with the parent compound [3H]imipramine [1]. The [3H]3-cyanoimipramine-prelabeled material was successfully reconstituted into lipid micelles, recovering over 16% of the original binding sites [2].

Binding Kinetics Radioligand Serotonin Transporter

Cianopramine Shows Divergent In Vivo Pharmacological Effects Compared to Citalopram, a Structurally Unrelated SSRI

In a comparative in vivo study in rats and mice, cianopramine (Ro 11-2465) and its metabolite antagonized H 77/77-induced displacement of both 5-HT and noradrenaline (NA), and both potentiated the pressor response to NA [1]. In contrast, citalopram and its metabolite were devoid of any effect on NA uptake or NA-mediated pressor responses [1]. Furthermore, cianopramine (at doses ≥0.1 mg/kg) could block the pressor response to 5-HT, whereas citalopram only potentiated it [1].

In Vivo Pharmacology Noradrenaline Selectivity

Cianopramine (CAS 66834-24-0) Procurement Guide: Optimal Research and Industrial Application Scenarios


Investigating Serotonergic Antidepressant Mechanisms Without Muscarinic Confounds

Cianopramine is the preferred TCA for studies aiming to isolate the effects of potent serotonin reuptake inhibition from the confounding anticholinergic side effects typical of other compounds in this class. Its lack of antimuscarinic activity, as demonstrated in multiple clinical trials [1][2], allows for cleaner interpretation of behavioral, physiological, and molecular data related to serotonergic signaling without the interference of muscarinic receptor-mediated effects.

Cardiovascular Safety Pharmacology Studies of Antidepressants

Cianopramine serves as a critical comparator compound for cardiovascular safety studies. Its distinct profile, characterized by a decrease in afterload and an absence of QTc prolongation, contrasts sharply with the arrhythmogenic potential of amitriptyline [3]. This makes cianopramine valuable for dissecting the structure-activity relationships (SAR) of TCAs that drive cardiac toxicity and for establishing benchmarks in preclinical cardiovascular risk assessment models.

Molecular Characterization and Purification of the Serotonin Transporter (SERT)

The pseudo-irreversible binding property of [3H]cianopramine makes it an indispensable tool for the molecular biology and biochemistry of SERT. It enables the solubilization, chromatographic purification, and reconstitution of the SERT complex from human platelets and other tissues, as documented in foundational work on this transporter [4][5]. This application is not feasible with standard, reversible SERT ligands like imipramine or citalopram.

In Vivo Studies of Dual 5-HT/NA Modulation Distinct from Classical TCAs and SSRIs

For researchers requiring a compound with a mixed in vivo pharmacological profile—one that potently inhibits 5-HT uptake while also exerting modulatory effects on noradrenergic systems—cianopramine offers a unique tool [6]. Its in vivo effects are distinct from both classical TCAs (due to low anticholinergic activity) and pure SSRIs like citalopram (due to its NA activity). This allows for exploration of antidepressant mechanisms that bridge the gap between these two major drug classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cianopramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.